Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of an allyl group, a chlorophenoxyacetamido moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 4-chlorophenoxyacetic acid is then converted to its corresponding amide by reacting with an appropriate amine, such as 2-amino-4-methylthiazole, under conditions that facilitate amide bond formation.
Esterification: The resulting amide is then esterified with allyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, thereby exhibiting antimicrobial activity. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid: This compound shares the chlorophenoxyacetamido moiety but differs in the rest of the structure.
N-allyl-2-(4-chlorophenoxy)acetamide: Similar in having the allyl and chlorophenoxy groups but lacks the thiazole ring.
2-methyl-4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but differs significantly in other parts of the molecule.
Uniqueness
Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate is unique due to the combination of its functional groups and the thiazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
prop-2-enyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-3-8-22-15(21)14-10(2)18-16(24-14)19-13(20)9-23-12-6-4-11(17)5-7-12/h3-7H,1,8-9H2,2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXMSMCXMCXCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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